molecular formula C18H17NO B3023871 2'-Cyano-3-(3,4-dimethylphenyl)propiophenone CAS No. 898755-71-0

2'-Cyano-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B3023871
CAS No.: 898755-71-0
M. Wt: 263.3 g/mol
InChI Key: ZZOWIAGMGHHCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Cyano-3-(3,4-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Environmental Fate

2'-Cyano-3-(3,4-dimethylphenyl)propiophenone does not directly appear in the scientific literature based on the results obtained. However, related compounds and their research applications provide valuable insights into the broader context of chemical research and environmental studies. For instance, studies on chlorophenols and alkylphenols highlight the significance of understanding the environmental fate of similar organic compounds. These studies review physical-chemical properties such as acid dissociation constants, aqueous solubility, vapor pressure, and bioconcentration factors to predict environmental partitioning and persistence (Shiu et al., 1994). Such research is crucial for assessing the impact of chemical pollutants on ecosystems and for developing strategies for their removal or management.

Antibacterial, Antifungal, and Antimycobacterial Properties

Research on cyanobacterial compounds has revealed a diverse source of compounds with antibacterial, antifungal, and antimycobacterial activities. These findings are significant for the development of new pharmaceuticals, especially in the face of increasing multidrug resistance. The review by Swain et al. (2017) discusses over a hundred cyanobacterial compounds, highlighting their potential in combating multidrug-resistant pathogens (Swain et al., 2017). This research demonstrates the importance of exploring natural sources for drug discovery, including the structural diversity and biological activities of compounds similar to this compound.

Environmental and Health Impacts of Organic Pollutants

The presence of benzophenone-3, a common component in organic sunscreen products, in environmental waters and its potential endocrine-disrupting effects underscore the importance of studying the environmental and health impacts of organic pollutants. Kim and Choi (2014) conducted a review on the occurrence, toxicity, and ecological risks of benzophenone-3, emphasizing the need for further studies on its long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014). Similar studies on compounds like this compound could provide insights into their environmental behavior and impact, contributing to safer chemical management and regulatory practices.

Future Directions

The future directions for the use and study of 2’-Cyano-3-(3,4-dimethylphenyl)propiophenone are not specified in the search results. As this compound is offered for experimental and research use , it is likely that future directions will depend on the outcomes of ongoing and future research studies.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)propanoyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-7-8-15(11-14(13)2)9-10-18(20)17-6-4-3-5-16(17)12-19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOWIAGMGHHCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644829
Record name 2-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-71-0
Record name 2-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.